8-Methylbenz[a]anthracene
Description
Chemical Formula and Molecular Weight
The chemical formula for 8-Methylbenz[a]anthracene is C₁₉H₁₄. uni.lu Its molecular weight is approximately 242.32 g/mol . uni.lu
Melting and Boiling Points
The melting point of this compound is 156.5 °C. uni.lu The boiling point has been recorded as 272 °C at a pressure of 3 Torr. uni.lu
Solubility and Physical Appearance
Similar to its parent compound, benz[a]anthracene, this compound is expected to have very low solubility in water due to its nonpolar aromatic structure. It is, however, soluble in many organic solvents. Benz[a]anthracene typically appears as colorless to yellowish-brown fluorescent flakes or powder.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 2381-31-9 | uni.lu |
| Chemical Formula | C₁₉H₁₄ | uni.lu |
| Molecular Weight | 242.32 g/mol | uni.lu |
| Melting Point | 156.5 °C | uni.lu |
| Boiling Point | 272 °C @ 3 Torr | uni.lu |
| Density | 1.2310 g/cm³ @ 0 °C | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGWKTGQVIDRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178522 | |
| Record name | 8-Methylbenz(a)anthracene | |
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Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
| Record name | 8-Methylbenz(a)anthracene | |
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Boiling Point |
BP: 272 °C at 3 mm Hg | |
| Record name | 8-Methylbenz(a)anthracene | |
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Solubility |
Insoluble in water, Soluble in ethanol, ethyl ether, benzene, xylene | |
| Record name | 8-Methylbenz(a)anthracene | |
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Density |
1.2310 g/cu cm at 0 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
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Vapor Pressure |
0.0000002 [mmHg] | |
| Record name | 8-Methylbenz(a)anthracene | |
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Color/Form |
Plates from benzene-alcohol; needles from benzene-ligroin | |
CAS No. |
2381-31-9 | |
| Record name | 8-Methylbenz[a]anthracene | |
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| Record name | 8-Methylbenz(a)anthracene | |
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| Record name | 8-Methylbenz[a]anthracene | |
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| Record name | 8-Methylbenz(a)anthracene | |
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| Record name | AR-E36 8-METHYLBENZ(A)ANTHRACENE | |
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| Record name | 8-METHYLBENZ(A)ANTHRACENE | |
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| Record name | 8-Methylbenz(a)anthracene | |
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Melting Point |
156.5 °C | |
| Record name | 8-Methylbenz(a)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Industrial Production
Laboratory Synthesis
Polycyclic aromatic hydrocarbons such as 8-Methylbenz[a]anthracene are not typically synthesized for commercial purposes but are prepared in laboratory settings for research. The synthesis of anthracene and its derivatives can be achieved through various organic reactions. Common methods include the Friedel-Crafts reaction, the Elbs reaction, and Diels-Alder reactions. For instance, the Haworth synthesis is a classical method for producing anthracenes, which involves the reaction of benzene (B151609) with phthalic anhydride. Modifications of these fundamental reactions would be employed to introduce the methyl group at the desired position on the benz[a]anthracene skeleton.
Industrial Production
There is no significant industrial-scale production of this compound. Like most PAHs, it is primarily a byproduct of the incomplete combustion of organic materials. Its presence is noted in mixtures such as coal tar and emissions from the burning of fossil fuels.
Mechanisms of Carcinogenicity and Genotoxicity of 8 Methylbenz a Anthracene
Metabolism
The metabolism of 8-Methylbenz[a]anthracene is a critical area of study due to its link to carcinogenesis. In biological systems, it is processed by enzymes such as epoxide hydrolases and cytochrome P-450 isozymes. nih.govaacrjournals.org The metabolic process in rat liver microsomes leads to the formation of several metabolites, including the enzymatic formation of an 8,9-diol. nih.gov
Studies on the metabolism of other methylbenz[a]anthracenes, such as the 6-methyl and 7-methyl isomers, provide insights into the likely metabolic pathways for the 8-methyl isomer. For 7-methylbenz[a]anthracene, metabolism by rat liver homogenates yields the corresponding hydroxymethyl derivative, dihydro-dihydroxy derivatives, and phenolic products. portlandpress.com Similarly, the metabolism of 6-methylbenz[a]anthracene produces a range of metabolites including various hydroxy- and dihydrodiol derivatives. aacrjournals.org
A key finding in the study of this compound metabolism is the formation of the trans-3,4-dihydroxy-3,4-dihydro-8-methyl-BA (8-MBA 3,4-diol). oup.com This metabolite is considered a proximate carcinogen, meaning it is a step closer to the ultimate carcinogenic form of the compound. oup.comoup.com
Genotoxicity and Carcinogenic Effects
This compound is recognized for its carcinogenic properties. ontosight.aisolubilityofthings.compharmaffiliates.com It is one of the more carcinogenic isomers among the twelve possible monomethylbenz[a]anthracenes. oup.com The genotoxicity of this compound is linked to its metabolic activation. The "bay region" theory of PAH carcinogenesis suggests that the molecule is transformed into a reactive metabolite that can bind to DNA, leading to mutations. epa.gov
Research has shown that the 3,4-diol of 8-MBA exhibits significant tumor-initiating activity on mouse skin, causing 2.2 times as many papillomas as the parent compound. oup.comoup.com This suggests that the ultimate carcinogen is likely the bay region 3,4-diol-1,2-epoxide of 8-MBA. oup.comoup.com In contrast, other dihydrodiols of 8-MBA, such as the 5,6- and 8,9-diols, did not show remarkable tumorigenicity. oup.comoup.com
Toxicological Assessment and Biological Effects Beyond Carcinogenesis
Carcinogenicity
8-Methylbenz[a]anthracene is recognized as a carcinogenic compound. solubilityofthings.comontosight.ai Its ability to induce tumors has been demonstrated in animal models. The carcinogenicity of this compound is closely linked to its metabolism.
Research Findings on Tumorigenicity
Studies on the tumor-initiating activity of this compound and its metabolites on mouse skin have provided significant insights into its mechanism of action. In a two-stage initiation-promotion model, the trans-3,4-diol of this compound was found to be a more potent tumor initiator than the parent compound, causing 2.2 times as many papillomas per mouse. oup.comnih.gov In contrast, the 5,6- and 8,9-diols of this compound did not show remarkable tumorigenicity. oup.comnih.gov These findings strongly support the hypothesis that the bay region 3,4-diol-1,2-epoxide is the ultimate carcinogenic form of this compound on mouse skin. oup.comnih.gov
Mutagenicity
The metabolic activation of this compound leads to the formation of mutagenic compounds. While specific quantitative data for the mutagenicity of this compound in Salmonella typhimurium is not detailed in the provided search results, the mutagenic potential of PAHs and their metabolites is a well-established area of research. The diol epoxide metabolites are known to be potent mutagens due to their ability to form covalent adducts with DNA, leading to mutations.
Environmental Aspects and Exposure Science of 8 Methylbenz a Anthracene
Formation of DNA Adducts
The ultimate carcinogenic metabolite, the bay-region diol epoxide, is highly electrophilic and can react with nucleophilic sites on DNA bases.
Types of DNA Adducts
Research has identified the formation of specific DNA adducts with the purine bases, deoxyguanosine and deoxyadenosine.
Studies involving the reaction of the syn-dihydrodiol epoxide of the related 7-methylbenz[a]anthracene with DNA have shown the formation of adducts with both deoxyguanosine (dGuo) and deoxyadenosine (dAdo). tandfonline.com The ratio of dGuo to dAdo adducts was found to be approximately 1.5. tandfonline.com The formation of these adducts involves the covalent attachment of the hydrocarbon to the exocyclic amino groups of the DNA bases. researchgate.net
Biological Significance
The formation of DNA adducts can disrupt the normal structure and function of DNA. If these adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations in the genetic code. The accumulation of mutations in critical genes, such as those that regulate cell growth and division, is a fundamental step in the development of cancer. The resistance of certain adducts, such as those formed with deoxyadenosine, to enzymatic hydrolysis by some nucleases suggests they may persist longer in the DNA, potentially increasing their mutagenic potential. nih.gov
Analytical Methodologies for 8 Methylbenz a Anthracene in Research
Detection and Quantification
A variety of analytical methods are employed for the detection and quantification of 8-Methylbenz[a]anthracene in different environmental and biological matrices. These methods typically involve extraction of the analyte from the sample, followed by cleanup and instrumental analysis. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a common technique. Gas chromatography coupled with mass spectrometry (GC-MS) is also widely used for its high sensitivity and specificity. These methods are suitable for analytical method development and validation in various applications, including quality control. clearsynth.com
Future Directions in 8 Methylbenz a Anthracene Research
Computational Toxicology and Modeling Approaches
Computational toxicology, also known as in silico toxicology, is a rapidly evolving field that utilizes computer models to predict the toxic effects of chemicals. researchgate.net This approach is becoming increasingly important in drug development and chemical risk assessment as it can reduce the time, cost, and ethical concerns associated with traditional animal testing. researchgate.netresearchgate.net For 8-Methylbenz[a]anthracene, computational methods can provide valuable insights into its structure-activity relationships, helping to identify the chemical features responsible for its toxicity. researchgate.net
The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is a prime example of a resource that integrates chemical, toxicological, and exposure data to facilitate the evaluation of thousands of chemicals. epa.gov Such databases can be leveraged to identify clusters of substances with similar properties to this compound, aiding in the prediction of its toxicological profile. researchgate.net
The carcinogenicity of methylated benz[a]anthracenes, including this compound, is closely linked to their metabolic activation to reactive intermediates that can bind to DNA. researchgate.net Molecular orbital reactivity indices, derived from quantum mechanical calculations, are powerful tools for understanding these metabolic processes. researchgate.nettdx.catcore.ac.uk
Key reactivity indices include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This index is a measure of a molecule's ability to donate electrons and is related to its ionization potential. tdx.cat
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This index reflects a molecule's ability to accept electrons, which is related to its electron affinity. tdx.cat
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of a molecule's chemical reactivity. tdx.cat
Studies have shown a strong correlation between these reactivity indices and the carcinogenic activity of methyl-substituted benz[a]anthracene derivatives. researchgate.net Specifically, the formation of a stable "bay region" carbonium ion, a highly reactive intermediate, appears to be a critical factor in their carcinogenic potency. researchgate.net Computational models that calculate these indices can, therefore, predict the carcinogenic potential of different isomers of methylbenz[a]anthracene.
| Reactivity Index | Description | Relevance to Carcinogenicity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital; ability to donate electrons. tdx.cat | Higher E_HOMO can indicate greater ease of oxidation, a key step in metabolic activation. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; ability to accept electrons. tdx.cat | Lower E_LUMO can suggest a greater propensity to form reactive intermediates. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. tdx.cat | A smaller gap often correlates with higher reactivity and carcinogenic potential. |
| Bay Region Carbonium Ion Stability | The stability of the positively charged intermediate formed in the "bay region" of the molecule. researchgate.net | A more stable carbonium ion is more likely to react with DNA, initiating carcinogenesis. researchgate.net |
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. researchgate.netrjpbr.com PBPK models are constructed based on the physiological and anatomical characteristics of the species being studied and can integrate in vitro and in silico data to predict the pharmacokinetic behavior of a substance. researchgate.netrjpbr.com
For this compound, PBPK models can be used to:
Predict its distribution to various tissues. nih.gov
Estimate the formation of its metabolites, including the reactive intermediates responsible for toxicity. nih.gov
Extrapolate data from animal studies to humans, reducing the need for extensive animal testing. rjpbr.comnih.gov
Understand how factors like dose and species differences can affect its toxicity. nih.gov
The development of PBPK models for polycyclic aromatic hydrocarbons (PAHs) like dibenzo[def,p]chrysene has demonstrated the utility of this approach in understanding their dosimetry and metabolism. nih.gov Similar models for this compound would be invaluable for risk assessment.
Chemoprevention Strategies Targeting this compound Carcinogenesis
Studies on the closely related compound 7,12-dimethylbenz[a]anthracene (DMBA) have identified several promising chemopreventive agents, including:
Selenium: Both inorganic and organic forms of selenium have been shown to inhibit DMBA-induced mammary tumors in rats. nih.govoup.com
Magnesium Chloride: This compound has also demonstrated a reduction in tumor incidence in DMBA-treated rats. nih.gov
Ascorbic Acid (Vitamin C): Ascorbic acid has shown chemopreventive effects in DMBA-induced carcinogenesis. nih.gov
Retinyl Acetate (a form of Vitamin A): Retinoids have been extensively studied for their chemopreventive properties and have been shown to be effective against DMBA-induced tumors. nih.govcuni.cz
Furthermore, the induction of enzymes that metabolize and detoxify PAHs is another important chemoprevention strategy. scispace.com For instance, pretreatment with certain polycyclic hydrocarbons can enhance the metabolism of DMBA, leading to a decrease in its concentration in target tissues. scispace.com
Future research should focus on evaluating the efficacy of these and other potential chemopreventive agents specifically against this compound-induced carcinogenesis. Combination therapies, which have shown enhanced efficacy in some studies, should also be explored. nih.gov
Development of Novel Benz[a]anthracene Derivatives for Therapeutic Applications
While some benz[a]anthracene derivatives are known carcinogens, others are being investigated for their potential as therapeutic agents. ontosight.aiontosight.ai The planar structure of the anthracene nucleus allows these compounds to intercalate with DNA, a property that can be exploited for anticancer activity. frontiersin.orgrroij.com
Research in this area is focused on synthesizing novel derivatives with:
Enhanced Anticancer Activity: By modifying the benz[a]anthracene backbone with different functional groups, it is possible to create compounds with improved efficacy against various cancer cell lines. ontosight.aiontosight.aifrontiersin.org
Reduced Toxicity: A key challenge is to design derivatives that are selectively toxic to cancer cells while minimizing harm to healthy cells. ontosight.ai
Ability to Overcome Drug Resistance: Some novel anthracene derivatives have shown the ability to overcome multidrug resistance in tumor cells, a major hurdle in cancer therapy. oup.com
The development of new synthetic methods, particularly those using transition metal catalysts, has greatly facilitated the creation of diverse libraries of anthracene derivatives for screening. frontiersin.org These derivatives also have potential applications in other areas, such as biomedical imaging and materials science. ontosight.ai
| Therapeutic Application | Rationale |
| Anticancer Agents | The planar structure allows for DNA intercalation, disrupting cancer cell processes. ontosight.aifrontiersin.orgrroij.com |
| Antimicrobial and Anti-inflammatory Agents | Some derivatives have shown activity against microbes and can modulate inflammatory responses. ontosight.aifrontiersin.org |
| Drug Delivery Systems | The unique properties of the anthracene core can be used to enhance the solubility and bioavailability of other drugs. frontiersin.org |
Integrated Omics Approaches (e.g., Proteomics, Metabolomics) in Toxicity Studies
"Omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offer a comprehensive approach to understanding the biological effects of chemical exposures. mdpi.comjyu.fi These high-throughput methods can provide a global snapshot of the changes occurring within a cell or organism in response to a toxicant like this compound.
Proteomics: This can be used to identify changes in protein expression and modification that occur following exposure to this compound. mdpi.com For example, a study on DMBA-induced oral cancer used proteomics to analyze changes in salivary exosome proteins, which can serve as potential biomarkers of the disease. mdpi.com
Metabolomics: This approach analyzes the complete set of small-molecule metabolites in a biological sample. metabolomicsworkbench.orgresearchgate.net It can reveal alterations in metabolic pathways caused by this compound, providing insights into its mechanisms of toxicity. researchgate.net
By integrating data from proteomics, metabolomics, and other omics fields (such as genomics and transcriptomics), researchers can build a more complete picture of the toxicological pathways affected by this compound. jyu.fi This integrated approach can help to identify novel biomarkers of exposure and effect, and to better understand the complex interactions between the chemical and the biological system.
Q & A
Q. What are the recommended safety protocols for handling 8-Methylbenz[a]anthracene in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- Engineering controls : Use Class I, Type B biological safety hoods during handling to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear gloves (e.g., Polyvinyl Alcohol or Viton®) and protective clothing (e.g., DuPont Tyvek®) to prevent skin contact .
- Ventilation : Work in well-ventilated areas or under fume hoods to avoid inhalation .
- Decontamination : Use vacuum systems with HEPA filters for cleanup; dry sweeping is prohibited .
- Storage : Store in tightly sealed containers in cool, ventilated areas, away from oxidizers .
Q. How can researchers detect and quantify this compound in environmental or biological samples?
- Methodological Answer : Analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : Utilize reversed-phase or normal-phase HPLC to isolate metabolites, as demonstrated in metabolic studies of 8-MeBaA .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize using DB-5MS or HP-5 columns with helium carrier gas for separation and quantification .
- Fluorescence Detection : Leverage the compound’s conjugated system for sensitive detection, with calibration against anthracene derivatives (e.g., using molar extinction coefficients and proportionality constants) .
Q. What are the primary sources and synthetic routes for this compound?
- Methodological Answer :
- Natural Sources : Found in coal tar, roasted coffee, and automobile exhaust .
- Synthesis : Produced via Friedel-Crafts alkylation or catalytic methylation of benz[a]anthracene. Purity is critical; standard solutions (e.g., 50 mg/L in toluene) are used for calibration .
Advanced Research Questions
Q. How do cytochrome P-450 isoforms influence the stereoselective metabolism of this compound?
- Methodological Answer :
- Enzyme-Specific Interactions : Cytochrome P-448 (induced by 3-methylcholanthrene) catalyzes epoxidation at the 8,9-double bond, yielding (−)-enantiomer-enriched dihydrodiols, while phenobarbital-induced P-450 produces (+)-enantiomers .
- Experimental Design : Use liver microsomes from treated rats (e.g., 3-methylcholanthrene vs. phenobarbital) and reconstituted enzyme systems to isolate dihydrodiol metabolites via HPLC. Optical purity is assessed using polarimetry or chiral columns .
Q. What challenges arise in quantifying thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound, and how are they addressed?
- Methodological Answer :
- Vapor Pressure Measurement : Employ gas chromatography (GC) or static methods at controlled temperatures (323–473 K). Data discrepancies arise from supercooling effects, requiring validation via multiple techniques (e.g., Knudsen effusion) .
- Enthalpy of Vaporization : Calculate using Clausius-Clapeyron equations with GC-derived retention indices. Conflicting values (e.g., 21.2 vs. 26.98 kcal/mol) highlight the need for standardized protocols .
Q. How can this compound derivatives be applied in photoresponsive polymer systems?
- Methodological Answer :
- Dimerization Studies : Functionalize the 9-position with crosslinkable groups (e.g., methacrylate). UV exposure induces [4+4] cycloaddition for reversible crosslinking. Monitor dimer dissociation kinetics via DSC or UV-Vis spectroscopy .
- Thermal Stability : Optimize substituents to balance reactivity and stability. Anthracene dimers with lower dissociation enthalpies (~25 kcal/mol) enable tunable polymer networks .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound across studies?
- Methodological Answer :
- Controlled Enzyme Sources : Compare results from liver microsomes (mixed isoforms) vs. purified P-450 systems to isolate isoform-specific activity .
- Isotope Labeling : Use deuterated or C-labeled 8-MeBaA to trace metabolite formation pathways and validate intermediates via LC-MS/MS .
Methodological Considerations for Data Interpretation
- Chromatographic Optimization : Adjust column chemistry (e.g., Chromolith® RP-18 for high-throughput separations) and mobile phase gradients to resolve structurally similar PAHs .
- Statistical Validation : Address variability in optical purity measurements (e.g., enantiomeric excess) using triplicate runs and ANOVA for significance testing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
